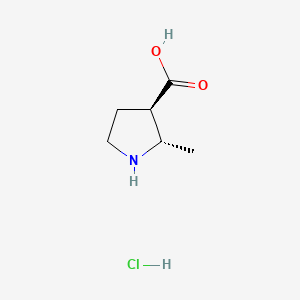
trans-2-Methyl-pyrrolidine-3-carboxylic acid HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-METHYLPYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE is a chiral amino acid derivative. This compound is notable for its stereochemistry, which is crucial in various biochemical and pharmaceutical applications. It is often used as a building block in the synthesis of more complex molecules and has significant implications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-METHYLPYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE typically involves the enantioselective synthesis of its chiral core. One common method includes the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to yield the corresponding enoate. Subsequent diastereoselective 1,4-addition reactions of lithium dialkylcuprates to the enoate produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale enantioselective synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-METHYLPYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
(2S,3R)-2-METHYLPYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Plays a role in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (2S,3R)-2-METHYLPYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target. The pathways involved often include modulation of enzyme activity, binding to receptor sites, and altering the conformation of proteins .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral amino acid derivative with similar applications in medicinal chemistry.
(2R,3R)-2,3-Dibromo-3-phenylpropanoic acid: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
(2S,3R)-2-METHYLPYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in studies requiring precise chiral control.
Properties
Molecular Formula |
C6H12ClNO2 |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
(2S,3R)-2-methylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-5(6(8)9)2-3-7-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1 |
InChI Key |
PRMWNOXWBQBPRP-UYXJWNHNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CCN1)C(=O)O.Cl |
Canonical SMILES |
CC1C(CCN1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















